REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH:9](C(OCC)=O)[C:10]([O:12]CC)=O)=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.Cl>>[Cl:8][C:6]1[CH:7]=[C:2]2[C:3]([CH2:9][C:10](=[O:12])[NH:1]2)=[N:4][CH:5]=1
|
Name
|
3-amino-2-bis(ethoxycarbonyl)methyl-5-chloropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=C(C1)Cl)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
After removing the aqueous acid in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of black insoluble material
|
Type
|
CUSTOM
|
Details
|
On adjustment of the filtrate to pH 6.5 with solid NaHCO3, 6-chloro-4-azaoxindole precipitated as a tan solid (2.6 g) which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=C2CC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |